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molecular formula C18H16ClFN2O4 B8472304 ethyl 6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-5-oxo-7,8-dihydro-2,6-naphthyridine-1-carboxylate

ethyl 6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-5-oxo-7,8-dihydro-2,6-naphthyridine-1-carboxylate

Cat. No. B8472304
M. Wt: 378.8 g/mol
InChI Key: HHIFJWKPQRXAJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07598264B2

Procedure details

Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (44.5 g, 208.6 mmol) and 1-(3-chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one (25 g, 104.3 mmol) were placed in a heavy walled round bottom flask equipped with a screw top and acid resistant O-ring and a stir bar. The mixture was stirred and water (2.82 mL, 156.7 mmol) was added. The reaction was sealed and placed in an oil bath pre-heated to 130° C. The reaction was aged for 72 hours, when LCMS showed much of the lactam had been consumed. The reaction was allowed to cool and sit until the mass had solidified. The mass was taken up in ether and the solids collected by filtration to give the product as a tan solid. The product was further purified by crystallization from EtOAc.
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
2.82 mL
Type
reactant
Reaction Step Two
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:6]1[O:10][C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:8][CH:7]=1)CCC.[Cl:16][C:17]1[CH:18]=[C:19]([CH:28]=[CH:29][C:30]=1[F:31])[CH2:20][N:21]1[CH2:26][CH2:25][CH:24]=[CH:23][C:22]1=[O:27].O>>[Cl:16][C:17]1[CH:18]=[C:19]([CH:28]=[CH:29][C:30]=1[F:31])[CH2:20][N:21]1[CH2:26][CH2:25][C:24]2[C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:8][CH:7]=[C:6]([OH:10])[C:23]=2[C:22]1=[O:27]

Inputs

Step One
Name
Quantity
44.5 g
Type
reactant
Smiles
C(CCC)OC1=CN=C(O1)C(=O)OCC
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1C=C(CN2C(C=CCC2)=O)C=CC1F
Step Two
Name
Quantity
2.82 mL
Type
reactant
Smiles
O
Step Three
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a screw top and acid resistant O-ring and a stir bar
CUSTOM
Type
CUSTOM
Details
The reaction was sealed
CUSTOM
Type
CUSTOM
Details
placed in an oil bath
CUSTOM
Type
CUSTOM
Details
had been consumed
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the solids collected by filtration

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC=1C=C(CN2C(C=3C(=CN=C(C3CC2)C(=O)OCC)O)=O)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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